molecular formula C17H12FN3O2S B14003034 3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide

3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide

Cat. No.: B14003034
M. Wt: 341.4 g/mol
InChI Key: VDKNIVFIPSLUFD-JAIQZWGSSA-N
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Description

MLS000544460, also known as 3-Fluoro-N-((E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino)benzamide, is a cell-permeable furylidenebenzohydrazide compound. It acts as a reversible inhibitor of the Eya2 C-terminal Eya domain protein tyrosine phosphatase activity. This compound has shown significant potential in reducing Eya2 overexpression-induced migration enhancement in certain cell cultures .

Preparation Methods

The synthesis of MLS000544460 involves the reaction of 3-fluorobenzohydrazide with 5-(pyridin-2-ylthio)furan-2-carbaldehyde under specific conditions. The reaction typically occurs in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) and may require the use of a catalyst to facilitate the process. The product is then purified to achieve a high level of purity, often exceeding 97% as determined by high-performance liquid chromatography .

Chemical Reactions Analysis

MLS000544460 primarily undergoes reactions typical of furylidenebenzohydrazide compounds. These include:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and pyridine moieties, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

MLS000544460 has a wide range of scientific research applications:

Mechanism of Action

MLS000544460 exerts its effects by binding to an allosteric pocket on the Eya2 C-terminal Eya domain, opposite to the active site. This binding inhibits the protein tyrosine phosphatase activity of Eya2 in a reversible and non-competitive manner. The inhibition is dependent on the concentration of magnesium ions in the medium, with higher concentrations leading to non-competitive inhibition and lower concentrations resulting in mixed-type inhibition .

Comparison with Similar Compounds

MLS000544460 is unique in its high selectivity and reversible inhibition of Eya2 protein tyrosine phosphatase. Similar compounds include:

These compounds highlight the specificity and potential therapeutic applications of MLS000544460 in targeting Eya2-related pathways.

Properties

Molecular Formula

C17H12FN3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-fluoro-N-[(Z)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C17H12FN3O2S/c18-13-5-3-4-12(10-13)17(22)21-20-11-14-7-8-16(23-14)24-15-6-1-2-9-19-15/h1-11H,(H,21,22)/b20-11-

InChI Key

VDKNIVFIPSLUFD-JAIQZWGSSA-N

Isomeric SMILES

C1=CC=NC(=C1)SC2=CC=C(O2)/C=N\NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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